molecular formula C20H20N2O2S2 B2918250 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole CAS No. 1089534-32-6

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole

Cat. No.: B2918250
CAS No.: 1089534-32-6
M. Wt: 384.51
InChI Key: DBCWLDVPIJCWQQ-UHFFFAOYSA-N
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Description

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
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Biological Activity

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20N2O2S2
  • Molecular Weight : 384.51 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The sulfonyl group enhances the lipophilicity and biological interactions of the compound, allowing it to modulate the activity of specific targets effectively.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been evaluated through its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro. The inhibition of these cytokines is crucial for mitigating inflammation-related diseases.

Case Studies and Research Findings

  • Study on Dual Inhibition : A study focused on benzothiazole derivatives reported that dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) could produce significant antinociceptive effects without the side effects commonly associated with traditional analgesics. This study emphasizes the potential of compounds like this compound in pain management therapies .
  • Structure-Activity Relationship (SAR) : Research exploring SAR has identified key structural features that enhance biological activity. Modifications at specific positions on the benzothiazole ring have been linked to improved potency against cancer cells . For example, the introduction of trifluoromethyl groups has been noted to enhance interaction with targeted enzymes while maintaining metabolic stability .
  • In Vivo Evaluations : In vivo studies have indicated that compounds similar to this compound can alleviate pain without causing sedation in animal models, suggesting a favorable safety profile for therapeutic applications .

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,14-12-16-7-2-1-3-8-16)22-13-6-9-17(15-22)20-21-18-10-4-5-11-19(18)25-20/h1-5,7-8,10-12,14,17H,6,9,13,15H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCWLDVPIJCWQQ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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